molecular formula C8H3F5O3 B1500106 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid CAS No. 1119454-13-5

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1500106
CAS No.: 1119454-13-5
M. Wt: 242.1 g/mol
InChI Key: XIGZCSAWUPZMGI-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group on the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the halogenation of a suitable benzene derivative followed by the introduction of the trifluoromethoxy group. The final step involves the oxidation of the intermediate to form the carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid to alcohols or aldehydes.

  • Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and borane (BH₃) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring catalysts like palladium or nickel.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Alcohols, aldehydes, and other reduced forms.

  • Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms and trifluoromethoxy group can enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is unique due to its specific arrangement of fluorine atoms and the trifluoromethoxy group. Similar compounds include:

  • 2,4-Difluorobenzoic acid: Lacks the trifluoromethoxy group.

  • 3-(Trifluoromethoxy)benzoic acid: Lacks the fluorine atoms at the 2 and 4 positions.

  • 2,4-Difluoro-3-(trifluoromethyl)benzoic acid: Has a trifluoromethyl group instead of a trifluoromethoxy group.

These compounds differ in their chemical properties and reactivity, making this compound distinct in its applications and behavior.

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZCSAWUPZMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661250
Record name 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119454-13-5
Record name 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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